molecular formula C15H10BrN3O B1663955 1-Azakenpaullone CAS No. 676596-65-9

1-Azakenpaullone

Cat. No. B1663955
CAS RN: 676596-65-9
M. Wt: 328.16 g/mol
InChI Key: NTSBZVCEIVPKBJ-UHFFFAOYSA-N
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Description

1-Azakenpaullone is a cell permeable, potent, selective inhibitor of glycogen synthase kinase 3β (GSK3β) with 100-fold less cross-reactivity against CDKs . It can be used together with BIO and CHIR99021 as “gold standards” for GSK3 inhibition .


Chemical Reactions Analysis

This compound is known to inhibit GSK-3β, a key regulator of Runx2 activity in osteoblastic formation . It shows potent inhibitory activity against GSK-3β over CDK1/cyclin B and CDK5/p25 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.16 and a chemical formula of C15H10BrN3O . It is a solid substance that is insoluble in H2O and EtOH, but soluble in DMSO .

Scientific Research Applications

  • Selective Inhibition of Glycogen Synthase Kinase-3 Beta 1-Azakenpaullone has been identified as a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase involved in numerous cellular processes. This selectivity is attributed to the unique charge distribution within the this compound molecule, differentiating it from other paullone derivatives (Kunick et al., 2004).

  • Regeneration Research in Annelids In annelids, the Wnt/β-catenin signaling pathway, which can be influenced by this compound, plays a crucial role in cellular proliferation, wound healing, and blastema development during regeneration. This compound, by inhibiting GSK3β, potentially over-activates this pathway, influencing the stages of blastema differentiation and resegmentation in the annelid Syllis malaquini (Ribeiro & Aguado, 2021).

  • akenpaullone has been studied in the context of human preimplantation embryo development, specifically its effects on the WNT/β-catenin signaling pathway. The stabilization of β-catenin with this compound led to changes in the development of the trophectoderm lineage in human blastocysts, demonstrating its potential impact on early embryogenesis (Krivega, Essahib, & Van de Velde, 2015).
  • Pancreatic Beta Cell Protection and Replication this compound and its derivatives have been found to play a role in pancreatic beta cell growth and survival. The compound has been shown to stimulate beta cell replication and protect against cell death, suggesting its potential utility in diabetes treatment. Additionally, this compound derivatives have stimulated the expression of beta cell transcription factors, highlighting their significance in beta cell regenerative therapy (Stukenbrock et al., 2008).

  • Zebrafish Embryo Toxicology and AHR Interaction Research on zebrafish embryos has explored the interaction between this compound and the aryl hydrocarbon receptor (AHR), particularly in the context of developmental toxicity. The study found that this compound's modulation of β-catenin signaling interacts with AHR agonists, affecting embryo toxicity and transcriptional responses. This highlights a significant role for this compound in understanding toxicological and physiological processes governed by AHR (Wincent, Stegeman, & Jönsson, 2015).

Safety and Hazards

1-Azakenpaullone may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It also produces carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas when combusted .

properties

IUPAC Name

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBZVCEIVPKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042686
Record name Azakenpaullone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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